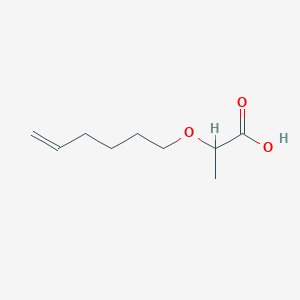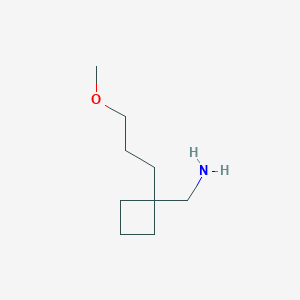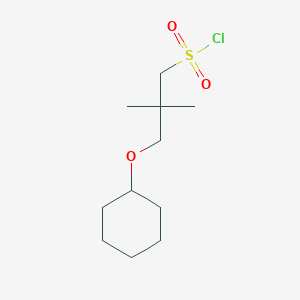![molecular formula C13H18O2 B13639311 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane CAS No. 49645-94-5](/img/structure/B13639311.png)
2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane typically involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the structure and function of target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methylphenoxy)methyl]oxirane
- 2-[(2-Isopropylphenoxy)methyl]oxirane
- 2-[(2-Ethylphenoxy)methyl]oxirane
Uniqueness
2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propiedades
Número CAS |
49645-94-5 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-5-4-10(3)6-13(12)15-8-11-7-14-11/h4-6,9,11H,7-8H2,1-3H3 |
Clave InChI |
GPKIXZRJUHCCKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)


![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)







